2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound with a molecular formula of C23H20N2O4 and a molecular weight of 388.423 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting with the formation of the core benzodiazepine structure. One common synthetic route includes the following steps:
Formation of the Dihydrodibenzo[b,f][1,4]oxazepin-2-yl Core: : This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives.
Oxidation: : The formation of the oxo group at the 11-position can be achieved through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.
Acetylation: : Finally, the acetylation step involves reacting the compound with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert certain functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: : Various alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, or substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can be used to study the interactions with biological targets, such as enzymes or receptors. It may also serve as a lead compound for the development of new drugs.
Medicine
In the medical field, this compound has potential applications in the development of therapeutic agents. Its benzodiazepine structure suggests possible use in the treatment of anxiety, insomnia, or other neurological disorders.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets, such as receptors or enzymes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,f][1,4]oxazepine derivatives: : These compounds share a similar core structure and may have similar biological activities.
Quetiapine: : A related compound used in the treatment of psychiatric disorders, which also contains a benzodiazepine-like structure.
Uniqueness
2-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the ethoxy and acetamide groups, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-11-17(21)19-12-8-9-15-13(10-12)18(22)20(2)14-6-4-5-7-16(14)24-15/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXGZIKVIIHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.